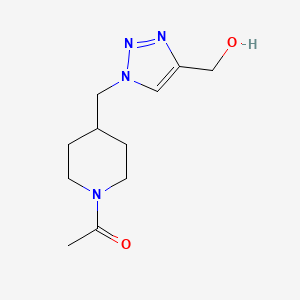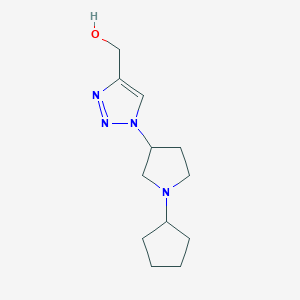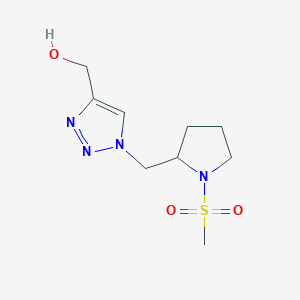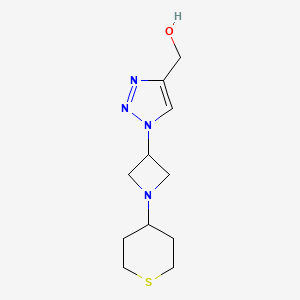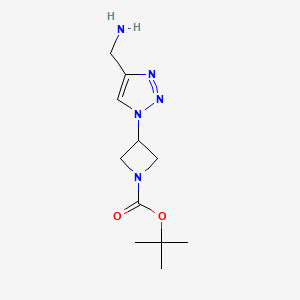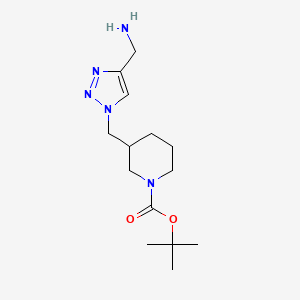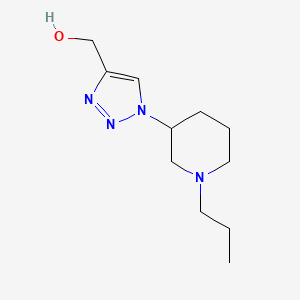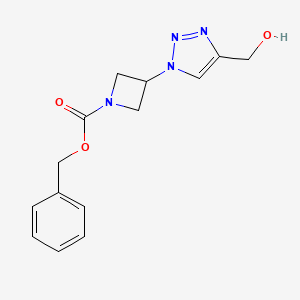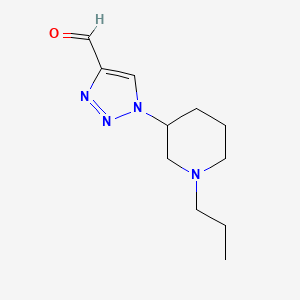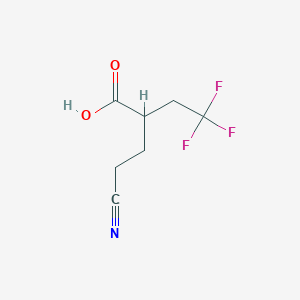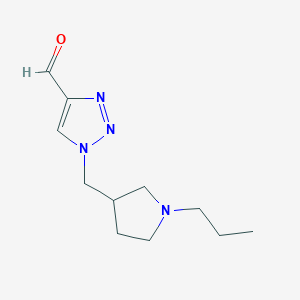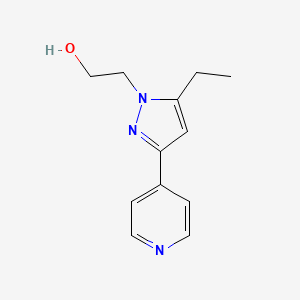
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Vue d'ensemble
Description
2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol, also known as EPE, is a compound of interest in the scientific community due to its potential applications in various fields. EPE is a pyrazole derivative, which is a heterocyclic aromatic compound that consists of five carbon atoms and two nitrogen atoms. It has a molecular weight of 202.28 g/mol and a boiling point of 197°C. EPE has been studied extensively in the past few decades due to its numerous applications in the fields of medicine, biochemistry, and pharmacology.
Applications De Recherche Scientifique
Catalysis and Polymerization
One study discusses the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, demonstrating the influence of co-catalysts and solvents on the reaction outcomes. This research highlights the potential of pyrazolyl derivatives in catalyzing significant industrial chemical processes, such as the production of polyethylene with varying molecular weights and densities (Obuah et al., 2014).
Organic Synthesis
Research on the facile one-pot syntheses of new polyfunctional pyrazolyl substituted and pyrazolofused pyridines showcases the synthetic versatility of pyrazolyl compounds. These syntheses are pivotal for generating novel heterocyclic compounds that can serve as intermediates in pharmaceutical and agrochemical product development (Latif et al., 2003).
Molecular Structure and Characterization
Another study focuses on the synthesis and crystal structures of mono-helical complexes of zinc(II) and europium(III) with pyrazolyl-pyridine based ligands. The findings contribute to the understanding of coordination chemistry and the design of molecular materials with potential applications in luminescence and sensing (Lam et al., 2000).
Antimicrobial Activity
Research on the synthesis of new ethanone derivatives and their antimicrobial activity exemplifies the biological relevance of pyrazolyl compounds. These studies are crucial for the discovery of new therapeutic agents with potential efficacy against various bacterial infections (Asif et al., 2021).
Anticancer Research
The design, synthesis, and evaluation of pyrazolyl pyrazoline and aminopyrimidine derivatives as potential anticancer agents highlight the role of pyrazolyl compounds in medicinal chemistry. Such studies pave the way for the development of new drugs with improved efficacy and selectivity against cancer cells (Alam et al., 2018).
Propriétés
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,9,16H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJBNPROCLGYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



